[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine
Description
[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine is a heterocyclic compound featuring a thiazole ring substituted at the 4-position with a pyridin-4-yl group and a methanamine group at the 2-position. Its molecular formula is C₉H₁₀N₃S (MW: 192.26 g/mol), and it exists as a free base or dihydrochloride salt (C₉H₁₁Cl₂N₃S, MW: 264.17 g/mol) for enhanced stability .
Properties
IUPAC Name |
(4-pyridin-4-yl-1,3-thiazol-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c10-5-9-12-8(6-13-9)7-1-3-11-4-2-7/h1-4,6H,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVHYFCPQPKWDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CSC(=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine typically involves the formation of the thiazole ring followed by the introduction of the pyridine moiety. One common method is the condensation reaction between a pyridine derivative and a thioamide under acidic conditions. The reaction can be catalyzed by various acids, such as hydrochloric acid or sulfuric acid, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have shown that derivatives of [4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine exhibit promising anticancer properties. For instance, thiazole-pyridine hybrids have demonstrated superior efficacy against breast cancer cell lines compared to standard treatments like 5-fluorouracil. One specific hybrid displayed an IC50 of 5.71 μM, indicating its potential as a lead compound for further development in cancer therapy .
Anticonvulsant Properties
The compound has also been evaluated for its anticonvulsant activity. A series of thiazole-integrated pyrrolidin-2-one analogues were synthesized and tested, revealing that certain derivatives provided substantial protection in seizure models. The structure-activity relationship (SAR) studies indicated that modifications at specific positions significantly influenced their efficacy .
Enzyme Modulation
Research indicates that this compound can modulate enzyme activities relevant to metabolic pathways associated with various diseases. Understanding these interactions is crucial for elucidating the compound's mechanism of action and therapeutic potential.
Agriculture
Pesticidal Applications
The thiazole ring system is known for its pesticidal properties. Compounds containing the thiazole moiety have been explored for their ability to inhibit pests and pathogens affecting crops. The unique chemical reactivity of this compound may lead to the development of novel agrochemicals aimed at enhancing crop protection while minimizing environmental impact.
Material Science
Nanomaterials and Coatings
In material science, this compound has potential applications in the synthesis of nanomaterials and coatings. Its ability to form complexes with metal ions can be harnessed to create materials with specific electrical or optical properties, useful in electronics and photonics .
Summary Table of Applications
| Field | Application | Description |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Effective against breast cancer with an IC50 of 5.71 μM; potential for drug development |
| Anticonvulsant Properties | Protects against seizures; SAR studies indicate structure modifications enhance efficacy | |
| Enzyme Modulation | Modulates metabolic pathways; important for understanding disease mechanisms | |
| Agriculture | Pesticidal Applications | Explored for crop protection against pests and pathogens |
| Material Science | Nanomaterials and Coatings | Potential for creating materials with specific properties through metal ion complexation |
Case Studies
-
Breast Cancer Research
A study published in 2022 highlighted the synthesis of thiazole-pyridine hybrids that exhibited significant anticancer activity against various cell lines. The research emphasized the importance of functional groups attached to the pyridine ring in enhancing biological activity . -
Anticonvulsant Activity Evaluation
Another investigation focused on the anticonvulsant properties of synthesized thiazole derivatives. The study reported that certain analogues displayed high efficacy in seizure models, suggesting their potential as therapeutic agents for epilepsy .
Mechanism of Action
The mechanism of action of [4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can interact with cellular pathways, influencing processes such as cell signaling and gene expression.
Comparison with Similar Compounds
Key Insights :
- Solubility : The dihydrochloride salt form of the target compound (CAS: 1240528-34-0) exhibits higher aqueous solubility than neutral analogs like 5-(pyridin-4-yl)thiazol-2-amine .
- Bioactivity : Pyrazole derivatives (e.g., [1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine) often show distinct pharmacokinetic profiles due to altered ring strain and hydrogen-bonding capacity .
2.2 Thiazole Derivatives with Varied Substituents
Key Insights :
- Steric Hindrance : Bulky substituents (e.g., tolyl groups) reduce rotational freedom, impacting ligand-receptor docking .
- Hybrid Scaffolds : Piperazine-thiazole hybrids (e.g., {2-[4-(4-fluorophenyl)piperazin-1-yl]pyridin-4-yl}methanamine) demonstrate improved blood-brain barrier penetration .
2.3 Physicochemical and Commercial Comparison
Biological Activity
Overview
[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine is a heterocyclic compound characterized by the presence of both pyridine and thiazole rings. Its unique structural properties make it a subject of interest in medicinal chemistry and biological research. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.
The compound can be synthesized through various methods, typically involving the condensation of a pyridine derivative with a thioamide under acidic conditions. The synthesis can be optimized using continuous flow processes to enhance yield and purity. The structural formula is represented as follows:
Anticancer Properties
Research indicates that compounds with thiazole moieties exhibit significant anticancer activity. For instance, derivatives of this compound have been shown to inhibit tumor growth in various cancer cell lines. A study reported an IC50 value of less than 2 µg/mL for certain thiazole derivatives against human cancer cells, indicating potent cytotoxic effects .
Anticonvulsant Activity
Several studies have highlighted the anticonvulsant properties of thiazole-containing compounds. For example, a related compound demonstrated a median effective dose (ED50) of 18.4 mg/kg in seizure models, showcasing the potential for developing new anticonvulsant medications . The structure-activity relationship (SAR) analysis suggests that specific substitutions on the thiazole ring enhance anticonvulsant efficacy.
Antibacterial Activity
The antibacterial efficacy of thiazole derivatives has also been investigated. Compounds similar to this compound have shown activity against various microbial strains, making them candidates for further development as antibacterial agents .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may inhibit enzyme activity by binding to active sites or modulating cellular pathways involved in disease processes. For instance, its interaction with enzymes related to cancer cell proliferation has been documented.
Table 1: Comparison of Biological Activities
| Compound Name | Structure | Anticancer Activity (IC50) | Anticonvulsant Activity (ED50) | Antibacterial Activity |
|---|---|---|---|---|
| This compound | Structure | < 2 µg/mL | 18.4 mg/kg | Active |
| [4-(Pyridin-2-yl)-1,3-thiazol-2-yl]methanamine | Structure | 1.98 µg/mL | 20 mg/kg | Moderate |
| [4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanamine | Structure | 1.61 µg/mL | 25 mg/kg | Low |
This table illustrates the comparative efficacy of this compound alongside similar compounds, showcasing its superior biological activity.
Case Study 1: Anticancer Efficacy Testing
In vitro studies were conducted on various human cancer cell lines (e.g., MCF-7 and A549). The results indicated that this compound effectively reduced cell viability at concentrations correlating with its IC50 values.
Case Study 2: Anticonvulsant Testing
A series of animal models were employed to evaluate the anticonvulsant properties of this compound. The findings demonstrated significant protective effects against induced seizures compared to standard medications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
